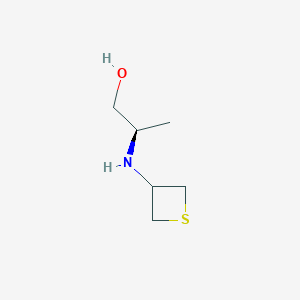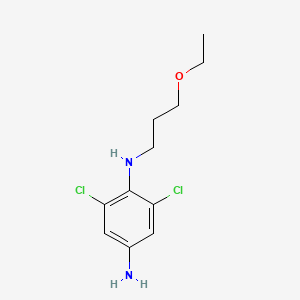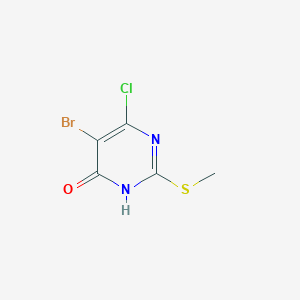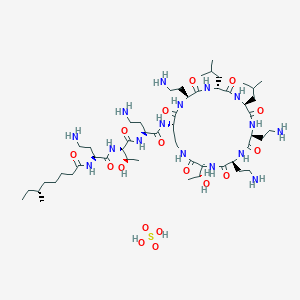
Colimycin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bacillus colistinus. It is primarily used to treat infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii . Colimycin sulfate is available in various forms, including oral tablets, topical creams, and powders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Colimycin sulfate is synthesized through a series of fermentation and chemical modification steps. The primary source of colistin is the fermentation of Bacillus colistinus . The fermentation broth undergoes pretreatment, reduced-pressure concentration, heating, and precipitation separation to extract colistin . The extracted colistin is then converted to colistin sulfate through a reaction with sulfuric acid .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of colistin, which is then subjected to chemical reactions to produce colistin sulfate . The final product is obtained through spray drying, resulting in a high-purity powder .
Analyse Chemischer Reaktionen
Types of Reactions
Colimycin sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and amines .
Wissenschaftliche Forschungsanwendungen
Colimycin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of polymyxins.
Biology: Employed in research on bacterial cell membrane disruption and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating multidrug-resistant bacterial infections.
Industry: Utilized in the development of new antimicrobial agents and formulations.
Wirkmechanismus
Colimycin sulfate exerts its effects by disrupting the bacterial cell membrane. It is a surface-active agent with both hydrophobic and lipophilic moieties . This compound interacts with the bacterial cytoplasmic membrane, altering its permeability and leading to cell death . This bactericidal effect is primarily due to the compound’s ability to bind to lipopolysaccharides and phospholipids in the bacterial membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar mechanisms of action but higher toxicity.
Colistimethate sodium: A less toxic prodrug of colistin used for parenteral administration.
Uniqueness
Colimycin sulfate is unique due to its specific efficacy against multidrug-resistant Gram-negative bacteria and its availability in various forms for different routes of administration . Unlike polymyxin B, this compound is less toxic and can be used in a broader range of clinical applications .
Eigenschaften
Molekularformel |
C53H102N16O17S |
|---|---|
Molekulargewicht |
1267.5 g/mol |
IUPAC-Name |
(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid |
InChI |
InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1 |
InChI-Schlüssel |
ZJIWRHLZXQPFAD-FPSDIOKYSA-N |
Isomerische SMILES |
CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O |
Kanonische SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


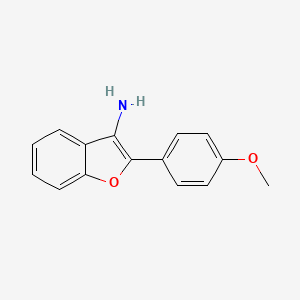
![3-[6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13003250.png)
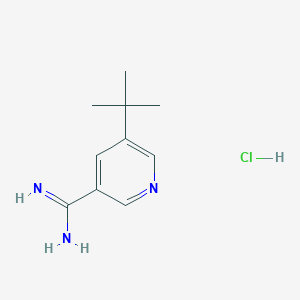
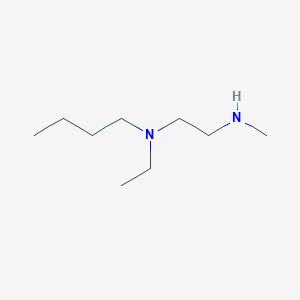
![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B13003289.png)
![Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13003292.png)
![7-Bromo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13003294.png)
